molecular formula C20H17NO8 B2595031 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 300834-49-5

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2595031
CAS No.: 300834-49-5
M. Wt: 399.355
InChI Key: YGYNGVVKYLIIFS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. It is characterized by its complex molecular structure, which includes a benzofuran core substituted with various functional groups, including a nitrobenzoyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the hydrolysis of the ester group.

    Substituted Benzofurans: Formed from substitution reactions.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO8/c1-12-18(20(23)27-10-9-26-2)16-11-15(7-8-17(16)28-12)29-19(22)13-3-5-14(6-4-13)21(24)25/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNGVVKYLIIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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